molecular formula C12H6BrF3O3 B2575327 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 773873-12-4

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

Cat. No. B2575327
CAS RN: 773873-12-4
M. Wt: 335.076
InChI Key: ANPYTZAQTYHWEI-UHFFFAOYSA-N
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Description

“5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid” is a chemical compound with the IUPAC name 5-[4-(trifluoromethyl)phenyl]-2-furoic acid . It has a molecular weight of 256.18 . The compound is typically stored at room temperature and has a physical form of powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves the use of (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation . A compound named 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) was synthesized according to a previously published procedure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron moiety . This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 256.18 .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

The mode of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is not well understood at this time. It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the cell. Understanding these factors is crucial for optimizing the use of the compound .

properties

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYTZAQTYHWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

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